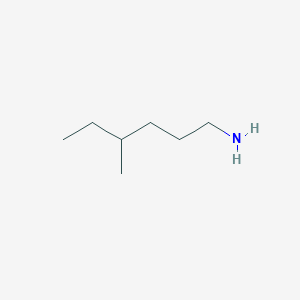

4-Methylhexan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

34263-68-8 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

4-methylhexan-1-amine |

InChI |

InChI=1S/C7H17N/c1-3-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3 |

InChI Key |

HZZLWSFAPDJVLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural and Stereoisomers of 4-Methylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and stereoisomeric landscape of 4-methylhexan-1-amine, an aliphatic primary amine with the molecular formula C₇H₁₇N. A systematic analysis reveals a multitude of structural isomers, encompassing primary, secondary, and tertiary amines, each with unique physical and chemical properties. Furthermore, the presence of a chiral center in this compound gives rise to stereoisomerism, resulting in a pair of enantiomers with distinct spatial arrangements. This document details the classification of these isomers, presents available physicochemical data in a structured format, outlines general experimental protocols for the synthesis and separation of chiral amines, and provides visualizations of the isomeric relationships to aid in research and drug development endeavors.

Introduction

Aliphatic amines are a critical class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and chemical synthesis. Their structural diversity, arising from variations in carbon chain arrangement and the position and substitution of the amino group, leads to a vast array of molecules with distinct properties. This compound serves as a pertinent example of a chiral primary amine, the understanding of which is crucial for applications where stereochemistry plays a definitive role, such as in the development of stereospecific pharmaceuticals. This guide aims to provide a detailed technical examination of the isomers of this compound to support advanced research and development activities.

Structural Isomers of C₇H₁₇N Amines

The molecular formula C₇H₁₇N gives rise to a significant number of structural isomers. These isomers can be categorized into three main classes: primary, secondary, and tertiary amines.

Primary Amines (R-NH₂)

Primary amines are characterized by an amino group attached to a single alkyl substituent. The structural isomers of primary heptanamines are determined by the arrangement of the seven-carbon alkyl chain.

-

Heptanamines (Straight Chain):

-

Heptan-1-amine

-

Heptan-2-amine (chiral)

-

Heptan-3-amine (chiral)

-

Heptan-4-amine

-

-

Methylhexanamines (Branched Chain): This class includes the target compound, this compound.

-

2-Methylhexan-1-amine (chiral)

-

3-Methylhexan-1-amine (chiral)

-

This compound (chiral)

-

5-Methylhexan-1-amine

-

And other positional isomers of the amino group on the methylhexane backbone (e.g., 4-methylhexan-2-amine, 5-methylhexan-2-amine, etc.).

-

-

Other Branched Isomers: Further branching of the carbon skeleton leads to additional isomers, such as dimethylpentanamines and ethylpentanamines.

Secondary Amines (R₂-NH)

Secondary amines have two alkyl groups attached to the nitrogen atom. The seven carbon atoms (excluding the nitrogen) can be distributed between the two alkyl chains in various combinations (e.g., methyl-hexyl, ethyl-pentyl, propyl-butyl).

Tertiary Amines (R₃-N)

Tertiary amines possess three alkyl substituents on the nitrogen atom. The seven carbon atoms can be partitioned among the three alkyl groups in numerous ways (e.g., trimethyl-butyl, dimethyl-pentyl, diethyl-propyl).

The logical relationship between these classes of isomers is illustrated in the diagram below.

Spectroscopic Profile of 4-Methylhexan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylhexan-1-amine, a primary amine with applications in chemical synthesis and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data from established spectroscopic principles and computational models, alongside general experimental protocols.

Molecular Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₁₇N Molecular Weight: 115.22 g/mol [1] Structure:

Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.70 | Triplet | 2H | -CH₂-NH₂ (a) |

| ~1.45 | Multiplet | 2H | -CH₂-CH₂-NH₂ (b) |

| ~1.15 - 1.30 | Multiplet | 3H | -CH(CH₃)-CH₂- (d, e) |

| ~1.10 | Multiplet | 2H | -CH₂-CH(CH₃)- (c) |

| ~0.88 | Triplet | 3H | -CH₂-CH₃ (g) |

| ~0.86 | Doublet | 3H | -CH(CH₃) (f) |

| ~1.5 (broad) | Singlet | 2H | -NH₂ |

Structure with proton assignments:

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~42.5 | -CH₂-NH₂ (a) |

| ~39.5 | -CH(CH₃) (d) |

| ~33.0 | -CH₂-CH₂-NH₂ (b) |

| ~30.0 | -CH₂-CH(CH₃) (c) |

| ~29.0 | -CH₂-CH₃ (e) |

| ~20.0 | -CH(CH₃) (f) |

| ~11.5 | -CH₂-CH₃ (g) |

Structure with carbon assignments: ``` f(CH₃) | g(CH₃)-CH₂-CH-CH₂-CH₂-CH₂-NH₂(a) (e) (d) (c) (b)

Caption: Workflow for the spectroscopic analysis and structure confirmation of this compound.

References

An In-depth Guide to the Synthesis of 4-Methylhexan-1-amine and Its Derivatives for Researchers and Drug Development Professionals

Central Valley, CA – December 22, 2025 – This technical guide provides a comprehensive overview of the synthesis of 4-Methylhexan-1-amine and its derivatives, compounds of interest for researchers, scientists, and professionals in drug development. This document outlines key synthetic methodologies, detailed experimental protocols, and quantitative data to facilitate the replication and further investigation of these molecules.

Core Synthesis of this compound

The synthesis of the primary amine, this compound, can be achieved through several established synthetic routes. The most common and practical approaches involve the reductive amination of the corresponding aldehyde, the reduction of a nitrile, or the conversion of the corresponding alcohol.

Reductive Amination of 4-Methylhexanal

Reductive amination stands out as a primary method for the synthesis of this compound, starting from 4-methylhexanal. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an amine source, such as ammonia (B1221849), followed by in-situ reduction.

A general workflow for this process is outlined below:

Caption: Reductive amination of 4-methylhexanal.

Experimental Protocol:

A detailed experimental protocol for the reductive amination of 4-methylhexanal is as follows:

-

Imine Formation: In a round-bottom flask, dissolve 4-methylhexanal (1 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol. Add a solution of ammonia in methanol (typically 7N, 10-20 equivalents) to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: After the formation of the imine, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 1.5-2 equivalents), is added portion-wise to control the exothermic reaction. The mixture is then stirred at room temperature for several hours or until the reaction is complete.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like diethyl ether or dichloromethane (B109758). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. The product can be further purified by distillation or column chromatography.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Methylhexanal | 114.19 | 10.0 g | 0.0876 |

| 7N Ammonia in Methanol | - | 125 mL | ~0.876 |

| Sodium Borohydride | 37.83 | 4.97 g | 0.131 |

| Methanol | 32.04 | 100 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Sulfate | 142.04 | 10 g | - |

Table 1: Reagents and quantities for the reductive amination of 4-methylhexanal.

Reduction of 4-Methylhexanenitrile (B13613007)

An alternative route to this compound is through the reduction of 4-methylhexanenitrile. This method typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a solution of 4-methylhexanenitrile (1 equivalent) in anhydrous diethyl ether is prepared.

-

Reduction: A suspension of lithium aluminum hydride (1.0-1.5 equivalents) in anhydrous diethyl ether is slowly added to the nitrile solution via the dropping funnel, maintaining a gentle reflux. After the addition is complete, the reaction mixture is refluxed for several hours.

-

Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous potassium carbonate. The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation under reduced pressure.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Methylhexanenitrile | 111.19 | 10.0 g | 0.0899 |

| Lithium Aluminum Hydride | 37.95 | 4.09 g | 0.108 |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - |

| Water | 18.02 | 4.1 mL | - |

| 15% Sodium Hydroxide | - | 4.1 mL | - |

Table 2: Reagents and quantities for the reduction of 4-methylhexanenitrile.

Synthesis from 4-Methylhexan-1-ol

The conversion of 4-methylhexan-1-ol to this compound can be accomplished through a two-step process involving the Mitsunobu reaction followed by the Gabriel synthesis or reduction of an azide (B81097) intermediate.[1]

Caption: Synthesis of this compound from 4-methylhexan-1-ol.

Experimental Protocol:

A detailed protocol for the Mitsunobu reaction can be found in established literature.[2] A general procedure involves reacting the alcohol with phthalimide in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). The resulting N-(4-methylhexyl)phthalimide is then cleaved using hydrazine to yield the desired primary amine.

Synthesis of this compound Derivatives

Derivatives of this compound are readily synthesized through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation can be achieved through reductive amination by reacting this compound with an appropriate aldehyde or ketone. For example, the synthesis of N-ethyl-4-methylhexan-1-amine can be accomplished by reacting the primary amine with acetaldehyde.

Experimental Protocol:

The procedure is analogous to the reductive amination of 4-methylhexanal, with this compound serving as the amine source and the corresponding aldehyde or ketone providing the alkyl group.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 115.22 | 10.0 g | 0.0868 |

| Acetaldehyde | 44.05 | 4.21 g | 0.0955 |

| Sodium Triacetoxyborohydride | 211.94 | 22.1 g | 0.104 |

| Dichloromethane | 84.93 | 150 mL | - |

Table 3: Reagents and quantities for the synthesis of N-ethyl-4-methylhexan-1-amine.

N-Acylation

N-acylation is a straightforward method for preparing amide derivatives of this compound. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). For instance, N-(4-methylhexan-1-yl)acetamide can be synthesized using acetic anhydride.[3]

Experimental Protocol:

-

Reaction: To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane or under neat conditions, an acylating agent such as acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.

-

Work-up: The reaction mixture is stirred at room temperature until completion. The mixture is then washed with a saturated sodium bicarbonate solution to remove any unreacted acid and dried over a suitable drying agent. The solvent is evaporated to yield the N-acyl derivative.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 115.22 | 10.0 g | 0.0868 |

| Acetic Anhydride | 102.09 | 9.73 g | 0.0953 |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

Table 4: Reagents and quantities for the synthesis of N-(4-methylhexan-1-yl)acetamide.

Biological Activity

While specific signaling pathways for this compound and its derivatives are not extensively documented in publicly available literature, related aliphatic amines have shown a range of biological activities. For instance, the structurally similar compound methylhexanamine (4-methylhexan-2-amine) is known to act as an indirect sympathomimetic agent, causing vasoconstriction and bronchodilation.[4] It is plausible that this compound and its derivatives could exhibit similar or other biological effects. The derivatives of various amine compounds have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[5][6] Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound and its derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its N-alkyl and N-acyl derivatives. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, enabling further exploration of the chemical and biological properties of this class of compounds.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]

- 6. Biological Activity of Hexaazaisowurtzitane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Niche: A Technical Guide to the Commercial Availability and Synthesis of 4-Methylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for 4-Methylhexan-1-amine (CAS: 34263-68-8), a specific aliphatic amine of interest in synthetic and medicinal chemistry. Due to its niche status, this document outlines strategies for procurement via custom synthesis, details a plausible synthetic route from commercially available precursors, and provides relevant analytical methodologies for quality control.

Commercial Availability and Supplier Analysis

Direct, off-the-shelf commercial availability of this compound is highly limited. Extensive searches across major chemical supplier catalogs indicate that this compound is not a standard stock item. Researchers requiring this molecule will likely need to engage a supplier for custom synthesis.

Several companies specialize in the custom synthesis of unique or rare chemicals. While not listing this compound directly, companies with strong portfolios in aliphatic amines and custom synthesis services are the most promising avenues for procurement.

Table 1: Supplier Identification Strategy

| Supplier Category | Key Characteristics | Examples (for related compounds/services) | Procurement Strategy |

| Custom Synthesis Specialists | Offer synthesis of non-catalog compounds on demand. | BenchChem, Synthonix, Key Organics | Request a quote with CAS number, desired quantity, and purity specifications. |

| Major Chemical Suppliers | Large catalogs, may offer custom synthesis as a service. | Sigma-Aldrich (Merck), TCI Chemicals, Alfa Aesar | Inquire with their custom synthesis division. |

| Precursor Suppliers | Provide starting materials for in-house synthesis. | TCI America, Sigma-Aldrich | Procure 4-Methylhexan-1-ol (CAS: 818-49-5) for internal synthesis.[1] |

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties is provided below. These values are essential for planning synthetic workups, purification, and analytical method development.

Table 2: Physicochemical Data for this compound [2]

| Property | Value | Source |

| CAS Number | 34263-68-8 | PubChem |

| Molecular Formula | C₇H₁₇N | PubChem |

| Molecular Weight | 115.22 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CCC(C)CCCN | PubChem |

| InChIKey | HZZLWSFAPDJVLT-UHFFFAOYSA-N | PubChem |

| XLogP3 | 1.9 | PubChem |

| Topological Polar Surface Area | 26 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

Experimental Protocols

Given the lack of direct commercial sources, an in-house synthesis is a viable option for obtaining this compound. The most logical and well-established route proceeds from the commercially available corresponding alcohol, 4-Methylhexan-1-ol.

Proposed Synthesis Workflow: Two-Step Conversion of 4-Methylhexan-1-ol

The proposed synthesis involves two key steps:

-

Oxidation of 4-Methylhexan-1-ol to the intermediate aldehyde, 4-methylhexanal.

-

Reductive Amination of 4-methylhexanal with ammonia (B1221849) to yield the target primary amine.

Detailed Methodology: Reductive Amination Protocol

This protocol details the second, crucial step of the synthesis. Reductive amination is a robust method for forming amines from carbonyl compounds.[3][4][5]

Objective: To synthesize this compound from 4-methylhexanal.

Materials:

-

4-methylhexanal (1.0 eq)

-

Ammonia (solution in methanol (B129727), 7N, 5-10 eq)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylhexanal (1.0 eq) in anhydrous methanol.

-

Add the solution of ammonia in methanol (5-10 eq) to the flask.

-

Add a few drops of glacial acetic acid to catalyze the formation of the intermediate imine. Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture dropwise, maintaining the temperature below 25°C (an ice bath may be used if necessary).

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add diethyl ether or ethyl acetate to the residue and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product via distillation or column chromatography as needed.

Analytical Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques. Due to the lack of a strong chromophore, Gas Chromatography is often preferred for aliphatic amines.

Table 3: Recommended Analytical Methods

| Method | Column/Conditions | Detection | Purpose |

| Gas Chromatography (GC) | Agilent CP-Sil 13 CB or similar medium-polarity column.[7] | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Purity assessment, identification of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column with a mobile phase containing an ion-pairing agent (e.g., TFA).[8] Requires pre-column derivatization (e.g., with OPA) for UV/Fluorescence detection.[9] | Evaporative Light Scattering Detector (ELSD) or Fluorescence Detector (FLD) post-derivatization. | Purity assessment, quantification. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR in CDCl₃ or MeOD. | - | Structural confirmation and verification of identity. |

Logical Workflow for Procurement

For researchers and procurement specialists, navigating the acquisition of a non-catalog chemical requires a structured approach. The following diagram illustrates the decision-making process.

References

- 1. 4-Methylhexan-1-ol - [sigmaaldrich.com]

- 2. This compound | C7H17N | CID 21254367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. agilent.com [agilent.com]

- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylhexan-1-amine CAS number and synonyms.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methylhexan-1-amine, including its chemical identifiers, physicochemical properties, potential synthetic routes, and a discussion of its biological context based on structurally related compounds.

Chemical Identity and Synonyms

This compound is a simple aliphatic amine. Its core structure consists of a hexane (B92381) chain with a methyl group at the fourth position and an amine group at the first position.

| Identifier | Value | Citation |

| CAS Number | 34263-68-8 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₇N | [1] |

| InChI Key | HZZLWSFAPDJVLT-UHFFFAOYSA-N | [1] |

| SMILES | CCC(C)CCCN | [1] |

| Synonyms | 4-Methylhexanamin, SCHEMBL217053, DTXSID20611677 | [1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Citation |

| Molecular Weight | 115.22 g/mol | [1] |

| Monoisotopic Mass | 115.136100 g/mol | [1] |

| XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a two-step or a one-pot reaction where 4-methylhexanal reacts with ammonia (B1221849) to form an intermediate imine, which is then reduced to the final amine product.

References

The Sympathomimetic Potential of 4-Methylhexan-1-amine Analogs: A Technical Guide

For Immediate Release

This technical guide provides a detailed exploration of the potential biological activities of 4-Methylhexan-1-amine (also known as DMAA) and its structural analogs. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the pharmacological effects of these compounds, with a focus on their interaction with monoamine transporters. The guide includes quantitative data for the parent compound, detailed experimental methodologies, and visualizations of key signaling pathways and research workflows.

Introduction: The Resurgence of Aliphatic Amines

This compound (DMAA) is a simple aliphatic amine that has garnered significant attention for its sympathomimetic properties, mimicking the effects of endogenous catecholamines.[1] Originally developed as a nasal decongestant, its use in dietary and athletic supplements has prompted extensive scientific scrutiny.[1] The primary mechanism of action for DMAA and its analogs involves the modulation of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), where they act as releasing agents and reuptake inhibitors.[1] This guide examines the core pharmacology of DMAA and explores the potential activities of its structural analogs, providing a framework for future research and development in this area.

Quantitative Data on Biological Activity

The primary molecular targets of this compound and its analogs are the dopamine and norepinephrine transporters. These compounds competitively inhibit the reuptake of their respective neurotransmitters. While comprehensive quantitative data for a wide range of analogs is limited in publicly available literature, the following tables summarize the known inhibitory activities of DMAA and provide context with the well-characterized stimulant, d-amphetamine.

Table 1: Inhibitory Activity of this compound (DMAA) at Monoamine Transporters

| Compound | Transporter | Assay Type | Value | Reference |

| This compound (DMAA) | Dopamine Transporter (DAT) | [³H]-Dopamine Uptake Inhibition | IC₅₀: 29.4 µM | [2] |

| This compound (DMAA) | Norepinephrine Transporter (NET) | [³H]-Norepinephrine Uptake Inhibition | IC₅₀: 0.41 µM | [2] |

| d-amphetamine (for comparison) | Dopamine Transporter (DAT) | [³H]-Dopamine Uptake Inhibition | IC₅₀: 0.66 µM | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Structural Analogs of Interest

Several structural analogs of this compound have been identified, primarily through their inclusion in dietary supplements. While detailed pharmacological data is not available for all, their structural similarity to DMAA suggests they may possess comparable biological activities.

-

Octodrine (DMHA, 2-amino-6-methylheptane): Described as a sympathomimetic, vasoconstrictor, and local anesthetic. It has a history of use in nasal decongestants.

-

1,4-Dimethylamylamine (1,4-DMAA): A structural isomer of DMAA.

-

1,3-Dimethylbutylamine (1,3-DMBA): A shorter-chain analog of DMAA.

Further research is required to fully characterize the potency and selectivity of these analogs at monoamine transporters.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of this compound and its analogs.

Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Varying concentrations of the test compound (e.g., this compound) are added to the wells and pre-incubated for 10-30 minutes at 37°C.

-

A fixed concentration of a radiolabeled substrate (e.g., [³H]-dopamine for DAT assays or [³H]-norepinephrine for NET assays) is added to each well.

-

Uptake is allowed to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition at each concentration of the test compound is calculated, and the data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that binds to the transporter.

-

Membrane Preparation: Cell membranes are prepared from cells overexpressing the transporter of interest or from brain regions with high transporter density (e.g., striatum for DAT).

-

Assay Procedure:

-

In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The data is analyzed to calculate the inhibition constant (Ki) of the test compound, which reflects its binding affinity for the transporter.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the study of these compounds.

Caption: Indirect sympathomimetic action at a monoaminergic synapse.

References

A Technical Guide to the Discovery and Evolution of Chiral Aliphatic Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aliphatic amines are fundamental building blocks in modern chemistry, with profound implications for the pharmaceutical, agrochemical, and materials science industries. Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical area of research. This guide provides an in-depth overview of the historical progression and discovery of methods to obtain enantiopure aliphatic amines. It traces the evolution from early classical resolutions to the development of sophisticated catalytic asymmetric syntheses, including hydrogenation, hydroamination, and biocatalysis. This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts and workflows for professionals in drug development and chemical research.

Introduction: The Foundational Importance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules. It is estimated that approximately half of all current active pharmaceutical ingredients (APIs) incorporate a chiral amine in their structure.[1] The specific three-dimensional arrangement (stereochemistry) of these amine-containing molecules is often crucial for their pharmacological effect, as different enantiomers can exhibit vastly different efficacy, and in some cases, toxicity.

The journey to obtaining enantiomerically pure amines has been a central theme in the history of organic chemistry. This journey began with the foundational work of Louis Pasteur and has evolved into a sophisticated field of catalytic asymmetric synthesis, providing powerful tools for modern drug discovery and development. This guide will chronologically detail these pivotal developments.

Early Milestone: Classical Resolution of Racemates

The concept of chirality in molecules and the first separation of a racemic mixture were demonstrated by Louis Pasteur in 1848.[2][3] While his initial work involved tartrate salts, the principle he established laid the groundwork for the resolution of all racemic compounds, including amines.[4][5]

The most common classical method for resolving a racemic amine involves reacting it with an enantiomerically pure chiral acid, such as tartaric acid.[4][6] This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[7] Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.[8]

While historically significant and still used for some industrial-scale separations, classical resolution has a major drawback: the theoretical maximum yield for the desired enantiomer is only 50%, with the other half being discarded or requiring a separate racemization and recycling process.[4]

Logical Flow of Classical Resolution

The following diagram illustrates the general workflow for the classical resolution of a racemic amine using a chiral resolving agent.

References

- 1. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Theoretical and Computational Analysis of 4-Methylhexan-1-amine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive theoretical framework for the analysis of 4-Methylhexan-1-amine, a primary aliphatic amine. In the absence of extensive published computational studies on this specific molecule, this guide outlines established theoretical methodologies that can be employed to predict its structural, electronic, and spectroscopic properties. The protocols described are standard within the field of computational chemistry and serve as a robust blueprint for in-depth analysis. This paper will detail the workflow for such a computational study, present known computed properties, and describe the experimental techniques essential for validation.

Molecular Properties and Computational Descriptors

A foundational aspect of any computational study is the determination of the molecule's fundamental properties. These values, often predicted through quantitative structure-property relationship (QSPR) models, provide a baseline for further analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | PubChem[1] |

| Molecular Weight | 115.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 115.136099547 Da | PubChem[1] |

| XLogP3 (Predicted) | 1.9 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| CAS Number | 34263-68-8 | PubChem[1] |

Theoretical Framework and Computational Workflow

A typical computational investigation of a small organic molecule like this compound follows a structured workflow. This process begins with building the initial molecular structure and proceeds through increasingly complex calculations to elucidate its properties. Computational chemistry has become a powerful partner in scientific research, providing insights that are not achievable through bulk analysis alone.[2]

Detailed Methodologies: Theoretical and Experimental

The following sections detail the methodologies for key computational and experimental protocols for characterizing this compound.

Conformational Analysis

Due to the presence of four rotatable bonds, this compound can exist in numerous conformations. Identifying the lowest-energy conformers is crucial as they represent the most probable shapes of the molecule.

Protocol:

-

Initial Structure Generation: Generate a 3D structure of this compound from its SMILES string (CCC(C)CCCN).

-

Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface and identify a wide range of possible conformers.

-

Clustering and Selection: Group the conformers by shape and energy. Select the lowest-energy conformers (e.g., those within 5-10 kcal/mol of the global minimum) for higher-level quantum mechanical calculations.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost. Methods like the M06-2X functional are well-suited for noncovalent interactions and thermodynamic parameters of non-metals.[2][3]

Protocol:

-

Geometry Optimization: For each selected low-energy conformer, perform a full geometry optimization using a DFT method, such as B3LYP, with a Pople-style basis set like 6-31G(d). This process finds the lowest energy structure for each conformer.

-

Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Thermodynamic Properties: From the frequency calculation, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be determined.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and intermolecular interactions.

Protocol:

-

Wavefunction Analysis: Using the optimized geometry, perform a single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.

-

Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.

-

Electrostatic Potential (ESP): Map the electrostatic potential onto the electron density surface. This visualization helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding drug-receptor interactions.

Experimental Validation: Spectroscopic Protocols

Experimental data is essential to validate and benchmark the results of theoretical calculations. For this compound, the primary techniques would be Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy Protocol:

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two salt (e.g., NaCl or KBr) plates.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For a primary aliphatic amine, key expected absorptions are:

-

N-H Stretch: Two well-defined peaks in the 3400 to 3500 cm⁻¹ region due to asymmetric and symmetric stretching.[4]

-

C-N Stretch: Absorptions in the 1000 to 1250 cm⁻¹ range for aliphatic amines.[4][5]

-

N-H Bend (Scissoring): A strong absorption between 1550 and 1650 cm⁻¹.[4]

-

N-H Wag: A broad absorption between 650 and 900 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard like tetramethylsilane (B1202638) (TMS) is often added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis:

-

¹H NMR: The hydrogens attached to the amine nitrogen typically show a signal between 0.5-5.0 ppm, which can be broad and concentration-dependent.[4] Hydrogens on carbons directly bonded to the amine usually appear around 2.3-3.0 ppm.[4] The addition of D₂O will cause the N-H proton signal to disappear, confirming its identity.[4]

-

¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts providing information about their local electronic environment.

-

Conclusion

The computational methodologies outlined in this whitepaper provide a comprehensive framework for the theoretical characterization of this compound. By employing techniques such as DFT for geometry optimization and electronic structure analysis, researchers can gain significant insights into the molecule's conformational preferences, spectroscopic signatures, and electronic structure. These theoretical findings, when validated by experimental techniques like FTIR and NMR spectroscopy, can guide further experimental work, aid in the interpretation of empirical data, and provide a molecular-level understanding of its behavior, which is invaluable for applications in medicinal chemistry and drug development.

References

Solubility Profile of 4-Methylhexan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Methylhexan-1-amine in various solvents. Understanding the solubility characteristics of this compound is crucial for its application in research, chemical synthesis, and pharmaceutical development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical framework for understanding the factors that govern its solubility.

Core Concepts in Solubility of this compound

This compound is a primary aliphatic amine with a seven-carbon branched alkyl chain. Its solubility is primarily dictated by the interplay between its polar amine group (-NH2) and its nonpolar hydrocarbon structure. The amine group is capable of forming hydrogen bonds with polar solvents, while the alkyl chain interacts favorably with nonpolar solvents through van der Waals forces. This dual nature results in a varied solubility profile across different solvent classes.

Quantitative Solubility Data

| Solvent Class | Solvent Name | Chemical Formula | Expected Solubility of this compound |

| Aqueous | Water | H₂O | Slightly Soluble (approx. 6791 mg/L at 25°C for 1-heptylamine)[3][4][5][6] |

| Alcohols | Methanol | CH₃OH | Miscible/Soluble[7] |

| Ethanol | C₂H₅OH | Miscible/Soluble[7] | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible/Soluble[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible/Soluble | |

| Hydrocarbons | Hexane | C₆H₁₄ | Soluble |

| Toluene | C₇H₈ | Soluble |

Note: "Miscible" indicates that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the solute will dissolve in the solvent. The quantitative value for water is based on 1-heptylamine and serves as a close approximation. For organic solvents, while quantitative data is scarce, C7 amines are generally considered to be readily soluble.[7][8]

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors, as illustrated in the diagram below. The interplay of these factors determines the extent to which the amine will dissolve in a given solvent.

Experimental Protocols

Accurate determination of solubility is essential for the reliable application of this compound. The following are detailed methodologies for key solubility experiments.

Protocol 1: Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol is based on the flask method, suitable for substances with solubilities above 10⁻² g/L.

1. Principle: A saturated solution of this compound in water is prepared by agitation, and the concentration of the amine in the aqueous phase is determined by a suitable analytical method.

2. Materials:

-

This compound (high purity)

-

Deionized or distilled water

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable titrimetric method

-

Volumetric flasks and pipettes

3. Procedure:

-

Preliminary Test: To estimate the approximate solubility, add small, successive amounts of this compound to a known volume of water in a test tube. Shake vigorously after each addition until a persistent turbidity or undissolved phase is observed. This helps in determining the appropriate amount of substance for the main test.

-

Equilibration: Add an excess amount of this compound (determined from the preliminary test) to a known volume of water in a flask.

-

Seal the flask and agitate it in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for at least 24 hours. A longer period (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached.

-

After agitation, allow the solution to stand at the same constant temperature for at least 24 hours to allow for phase separation.

-

Phase Separation: Centrifuge the saturated solution at a controlled temperature to separate the undissolved amine.

-

Sampling: Carefully withdraw a sample from the clear, aqueous supernatant for analysis.

-

Analysis: Determine the concentration of this compound in the sample using a validated analytical method such as GC-FID or acid-base titration.

-

Replicate: The experiment should be performed at least in triplicate.

Protocol 2: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of this compound in various organic solvents.

1. Principle: A known mass of the amine is titrated with the organic solvent at a constant temperature until complete dissolution is observed. Alternatively, a saturated solution is prepared, and the concentration is determined analytically.

2. Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, hexane, toluene) of high purity

-

Thermostatically controlled water bath or heating block

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Calibrated burette or micropipettes

-

Gas chromatograph with a flame ionization detector (GC-FID)

3. Procedure (Titration Method):

-

Accurately weigh a small amount of this compound into a thermostatically controlled vessel.

-

Slowly add the organic solvent from a burette while continuously stirring.

-

Observe the solution for the point at which the amine completely dissolves (the solution becomes clear).

-

Record the volume of solvent added.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

-

Repeat the measurement at different temperatures if required.

4. Procedure (Equilibrium and Analysis Method):

-

Prepare a supersaturated solution of this compound in the chosen organic solvent in a sealed vessel.

-

Agitate the mixture at a constant temperature for an extended period (24-48 hours) to ensure equilibrium.

-

Allow the solution to settle, and if necessary, centrifuge to separate any undissolved amine.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the pure solvent.

-

Analyze the diluted sample using a calibrated GC-FID to determine the concentration of the amine.

-

Calculate the solubility from the concentration and the dilution factor.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental determinations under the conditions relevant to the intended use.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 1-Heptanamine [chembk.com]

- 4. guidechem.com [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 1-AMINOHEPTANE | 111-68-2 [chemicalbook.com]

- 7. Hexylamine - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

Navigating the Thermal Landscape of 4-Methylhexan-1-amine: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected thermal stability and degradation profile of 4-Methylhexan-1-amine. In the absence of specific, publicly available experimental data for this compound, this document synthesizes information from studies on analogous primary aliphatic amines to forecast its behavior under thermal stress. It also furnishes detailed experimental protocols for researchers seeking to perform their own thermal analysis.

Thermal Stability Profile

Primary aliphatic amines, such as this compound, are generally stable at ambient temperatures. However, their stability is influenced by factors such as temperature, the presence of an oxidizing atmosphere, and the presence of catalysts. Under inert conditions, the primary degradation pathway is expected to be initiated by the cleavage of the C-N bond. In the presence of oxygen, oxidative degradation will lead to a different and more complex set of degradation products.

Due to its volatility, the initial weight loss observed in a thermogravimetric analysis (TGA) of this compound under non-pressurized conditions will be due to evaporation. The boiling point of the related compound n-hexylamine is approximately 131-132°C. Therefore, significant weight loss due to vaporization of this compound is expected to occur around this temperature range. Thermal decomposition is anticipated to occur at significantly higher temperatures.

Table 1: Anticipated Thermal Events for this compound

| Thermal Event | Analytical Technique | Expected Temperature Range (°C) | Atmosphere | Observations |

| Vaporization | TGA/DSC | 130 - 160 | Inert (N₂) or Oxidative (Air) | Endothermic event in DSC; significant mass loss in TGA. |

| Onset of Decomposition | TGA | > 200 | Inert (N₂) | Initial mass loss corresponding to the breaking of chemical bonds. |

| Oxidative Decomposition | TGA | > 200 | Oxidative (Air) | Onset of decomposition may be at a lower temperature compared to an inert atmosphere. |

| Major Decomposition | TGA/DSC | 250 - 400 | Inert (N₂) or Oxidative (Air) | Rapid mass loss in TGA; complex exothermic events in DSC. |

Note: The temperature ranges provided are estimations based on the general behavior of primary aliphatic amines and should be confirmed by experimental analysis.

Potential Thermal Degradation Pathways

The thermal degradation of primary aliphatic amines can proceed through several pathways, depending on the conditions. The primary expected pathways for this compound are deamination and homolytic cleavage.

Deamination: This pathway involves the elimination of ammonia (B1221849) (NH₃), leading to the formation of an alkene. For this compound, this would likely result in the formation of 4-methylhex-1-ene.

Homolytic Cleavage: At higher temperatures, the energy supplied can be sufficient to break C-C and C-N bonds, leading to the formation of a variety of smaller radical species. These radicals can then recombine or undergo further reactions to form a complex mixture of smaller alkanes, alkenes, and nitrogen-containing compounds. In the presence of oxygen, these fragments will be oxidized to form oxides of carbon (CO, CO₂) and nitrogen (NOx).[1]

Caption: Plausible thermal degradation pathways for this compound.

Experimental Protocols

To obtain precise data on the thermal stability and degradation of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA) of a Liquid Sample

Objective: To determine the temperatures at which this compound volatilizes and decomposes, and to quantify the mass loss at each stage.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is calibrated.

-

Set the purge gas (high purity nitrogen for inert atmosphere, or air for oxidative studies) to the desired flow rate (typically 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

For volatile liquids, it is recommended to use a sealed pan with a pinhole lid to control the evaporation rate and prevent premature sample loss.

-

-

Experimental Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Ramp the temperature at a constant heating rate, typically 10°C/min, up to a final temperature of 600°C or higher, until no further mass loss is observed.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of volatilization and decomposition. The onset is often determined as the temperature at which 5% mass loss occurs (T₅).

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rate for each step.

-

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) of a Liquid Sample

Objective: To measure the heat flow associated with thermal events such as melting, boiling, and decomposition.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Set the purge gas (typically high purity nitrogen) at a flow rate of 20-50 mL/min.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. This is crucial to prevent evaporation before the boiling point is reached.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

-

-

Experimental Program:

-

Equilibrate the sample and reference at a low starting temperature (e.g., -50°C) to observe any potential low-temperature phase transitions.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 400°C).

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Summary and Disclaimer

This technical guide outlines the expected thermal behavior of this compound based on the known properties of similar primary aliphatic amines. The primary thermal events are anticipated to be volatilization, followed by decomposition at higher temperatures. The degradation products will vary depending on the atmosphere, with deamination being a key pathway in inert conditions and oxidation leading to a more complex mixture of smaller molecules and oxides of carbon and nitrogen in the presence of air.

Disclaimer: The quantitative data and specific degradation pathways described in this document are illustrative and based on general chemical principles and data for analogous compounds. For definitive information on the thermal stability and degradation profile of this compound, experimental analysis using the protocols outlined herein is strongly recommended.

References

Quantum Chemical Calculations for 4-Methylhexan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexan-1-amine is a primary alkylamine with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for elucidating its mechanism of action and for the rational design of novel derivatives. Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at the atomic level, providing insights that can guide experimental studies and accelerate the drug discovery and development process.

This technical guide provides a comprehensive overview of a computational workflow for the quantum chemical characterization of this compound. In the absence of specific experimental data for this molecule, this document serves as a "how-to" guide, outlining best practices for performing such calculations from first principles. The methodologies described herein are based on established computational chemistry protocols for small organic molecules and alkylamines.

Methodology

A multi-step computational protocol is proposed to thoroughly investigate the structural and electronic properties of this compound. This workflow, illustrated below, begins with the initial preparation of the molecular structure and proceeds through conformational analysis, geometry optimization, and the calculation of various molecular properties.

Computational Protocol

The following sections detail the proposed computational methods for each step of the workflow.

1. Molecular Structure Preparation:

-

Initial 3D Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software such as Avogadro, GaussView, or ChemDraw. The IUPAC name (this compound) or its SMILES string (CCC(C)CCCN) can be used as input.

2. Conformational Analysis:

-

Conformational Search: Due to the presence of multiple rotatable bonds, this compound can exist in numerous conformations. A conformational search should be performed to identify the low-energy conformers. This is typically done using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94 or UFF).

-

Selection of Low-Energy Conformers: The conformers identified from the search should be ranked by their relative energies. A representative set of low-energy conformers (e.g., within 5-10 kcal/mol of the global minimum) should be selected for further, more accurate calculations.

3. Density Functional Theory (DFT) Calculations:

-

Geometry Optimization: The geometries of the selected low-energy conformers should be optimized using Density Functional Theory (DFT). A recommended level of theory for molecules of this size is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed. The inclusion of a dispersion correction, such as Grimme's D3, is advisable to accurately model intramolecular non-covalent interactions.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Property Calculations: A range of molecular properties can be calculated from the optimized geometries. These include:

-

Thermochemical Properties: Enthalpy, Gibbs free energy, and entropy.

-

Spectroscopic Properties: Infrared (IR) vibrational frequencies and intensities, and Nuclear Magnetic Resonance (NMR) chemical shifts.

-

Electronic Properties: Molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Predicted Physicochemical and Electronic Properties

The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations for the most stable conformer of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Units |

| Molecular Formula | C7H17N | - |

| Molecular Weight | 115.22 | g/mol |

| Zero-Point Vibrational Energy (ZPVE) | Value | kcal/mol |

| Enthalpy (298.15 K) | Value | kcal/mol |

| Gibbs Free Energy (298.15 K) | Value | kcal/mol |

| Dipole Moment | Value | Debye |

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Units |

| Energy of HOMO | Value | eV |

| Energy of LUMO | Value | eV |

| HOMO-LUMO Gap | Value | eV |

Predicted Spectroscopic Data

The computational workflow allows for the simulation of spectroscopic data, which can be invaluable for the identification and characterization of this compound in experimental settings.

Table 3: Predicted Key Infrared (IR) Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H stretch (symmetric) | Value | Value |

| N-H stretch (asymmetric) | Value | Value |

| C-H stretch (CH3, CH2) | Value | Value |

| N-H bend (scissoring) | Value | Value |

| C-N stretch | Value | Value |

Table 4: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | Value | - |

| C1 | - | Value |

| C2-H | Value | - |

| C2 | - | Value |

| C3-H | Value | - |

| C3 | - | Value |

| C4-H | Value | - |

| C4 | - | Value |

| C5-H | Value | - |

| C5 | - | Value |

| C6-H | Value | - |

| C6 | - | Value |

| C7-H (methyl on C4) | Value | - |

| C7 (methyl on C4) | - | Value |

| N-H | Value | - |

Visualization of Molecular Orbitals and Electrostatic Potential

Visualizing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide significant insights into the reactivity and intermolecular interaction patterns of this compound.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the region from which an electron is most likely to be donated. For this compound, this is expected to be localized on the lone pair of the nitrogen atom, indicating its nucleophilic character.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the region where an electron is most likely to be accepted. The distribution of the LUMO will indicate potential sites for nucleophilic attack on the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, a region of high negative potential is expected around the nitrogen atom.

Conclusion

This technical guide has outlined a robust and comprehensive computational workflow for the quantum chemical characterization of this compound. By following the proposed methodologies, researchers can obtain valuable data on the structural, electronic, and spectroscopic properties of this molecule. These theoretical insights can significantly contribute to a deeper understanding of its chemical behavior and guide the design of future experimental work in the fields of drug discovery and materials science. The presented framework serves as a foundational approach that can be adapted and expanded for the study of other related alkylamines.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methylhexan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-methylhexan-1-amine, a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Due to the limited availability of direct literature on the synthesis of this specific amine, this guide presents robust and well-established synthetic methodologies that can be effectively applied.

Introduction

This compound is a primary amine with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a chiral center and a lipophilic alkyl chain, makes it an attractive scaffold for the synthesis of diverse molecular entities. The primary amino group serves as a key functional handle for various chemical transformations, including amidation, alkylation, and arylation, enabling the construction of complex molecular architectures. While specific protocols for this compound are not extensively reported, its synthesis can be reliably achieved through several established methods for primary amine synthesis. This document outlines three such approaches, starting from commercially available or readily accessible precursors.

Synthetic Pathways Overview

The synthesis of this compound can be approached from several key starting materials. The three primary routes detailed below are:

-

Reductive Amination of 4-Methylhexanal: This is often the most direct and efficient method, involving the reaction of the corresponding aldehyde with an ammonia (B1221849) source, followed by in-situ reduction of the resulting imine.

-

Gabriel Synthesis from 4-Methylhexyl Halide: A classic and reliable method for the synthesis of primary amines, this route avoids the over-alkylation issues often encountered with direct amination of alkyl halides.

-

Direct Amination of 4-Methylhexan-1-ol: Modern catalytic systems allow for the direct conversion of alcohols to amines, offering a more atom-economical and environmentally friendly approach.

The logical workflow for selecting a synthetic route is presented below:

Caption: Decision workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Methylhexanal

This one-pot procedure is highly efficient for the synthesis of primary amines from aldehydes.[1][2][3][4][5]

Reaction Scheme:

Caption: Reductive amination of 4-methylhexanal.

Methodology:

-

Reaction Setup: To a solution of 4-methylhexanal (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (0.2 M), add a solution of ammonia in methanol (B129727) (7 N, 5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Quantitative Data (Typical Yields for Reductive Amination):

| Substrate Type | Reducing Agent | Solvent | Typical Yield (%) |

| Aliphatic Aldehyde | NaBH(OAc)₃ | DCE | 85-95 |

| Aliphatic Aldehyde | NaBH₃CN | MeOH | 80-90 |

| Aliphatic Aldehyde | H₂/Pd-C | EtOH | 75-85 |

Protocol 2: Gabriel Synthesis from 4-Methylhexyl Halide

This method is ideal for producing a primary amine without the formation of secondary or tertiary amine byproducts.[6][7][8][9][10][11]

Reaction Scheme:

Caption: Gabriel synthesis of this compound.

Methodology:

-

Step 1: Synthesis of 4-Methylhexyl Bromide from 4-Methylhexan-1-ol

-

To a cooled (0 °C) solution of 4-methylhexan-1-ol (1.0 eq) in dichloromethane, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully pouring it over ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to afford 4-methylhexyl bromide, which can often be used without further purification.

-

-

Step 2: Gabriel Amine Synthesis

-

Alkylation: To a solution of potassium phthalimide (1.1 eq) in dimethylformamide (DMF), add 4-methylhexyl bromide (1.0 eq). Heat the mixture to 70-80 °C and stir for 12-18 hours.

-

Work-up 1: Cool the reaction mixture, pour it into water, and collect the precipitated N-(4-methylhexyl)phthalimide by filtration. Wash the solid with water and dry.

-

Cleavage: Suspend the N-(4-methylhexyl)phthalimide in ethanol. Add hydrazine hydrate (B1144303) (1.5 eq) and reflux the mixture for 2-4 hours.

-

Work-up 2: Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide (B32825) will form. Acidify the mixture with aqueous HCl to pH ~1 to protonate the amine. Filter off the phthalhydrazide.

-

Isolation: Basify the filtrate with aqueous NaOH to pH >12 and extract the product with diethyl ether or dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

-

Quantitative Data (Typical Yields for Gabriel Synthesis):

| Reaction Step | Substrate | Reagent | Typical Yield (%) |

| Alkylation | Primary Alkyl Halide | Potassium Phthalimide | 80-95 |

| Cleavage | N-Alkylphthalimide | Hydrazine | 70-90 |

Protocol 3: Direct Catalytic Amination of 4-Methylhexan-1-ol

This modern approach offers a greener alternative to traditional methods by using a catalyst to directly convert an alcohol to an amine with water as the only byproduct.[12][13][14]

Reaction Scheme:

Caption: Direct catalytic amination of 4-methylhexan-1-ol.

Methodology:

-

Catalyst System: A variety of homogeneous (e.g., Ruthenium-pincer complexes) and heterogeneous (e.g., Nickel on a solid support) catalysts can be employed.[12][14]

-

Reaction Setup: In a high-pressure reactor, combine 4-methylhexan-1-ol (1.0 eq), the chosen catalyst (e.g., 1-5 mol%), and a solvent (e.g., toluene (B28343) or dioxane, or solvent-free).

-

Ammonia Addition: Cool the reactor and introduce anhydrous ammonia to the desired pressure (e.g., 5-10 atm).

-

Reaction: Heat the sealed reactor to the optimal temperature for the chosen catalyst (typically 120-160 °C) and stir for 12-24 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia.

-

Purification: Dilute the reaction mixture with a suitable solvent and filter to remove the catalyst (if heterogeneous). The product can be isolated and purified by extraction and distillation or column chromatography.

Quantitative Data (Typical Yields for Direct Catalytic Amination):

| Alcohol Type | Catalyst | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | Ru-Pincer Complex | 130-150 | 75-90 |

| Primary Aliphatic | Ni/Al₂O₃-SiO₂ | 150-180 | 70-85 |

Applications in Drug Discovery and Organic Synthesis

This compound can be a valuable intermediate in the synthesis of various target molecules:

-

Pharmaceuticals: The primary amine can be functionalized to introduce pharmacophoric groups, leading to the development of new drug candidates.

-

Agrochemicals: Derivatives of this compound may exhibit interesting biological activities for crop protection.

-

Chiral Ligands: The inherent chirality of this compound can be exploited in the synthesis of chiral ligands for asymmetric catalysis.

The general utility of primary amines in organic synthesis is illustrated below:

Caption: Common synthetic transformations of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. gctlc.org [gctlc.org]

- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. youtube.com [youtube.com]

- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 13. US8889865B2 - Process for preparing amines from alcohols and ammonia - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 4-Methylhexan-1-amine as a Chiral Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, contributing significantly to the specificity and efficacy of drug molecules.[1] The stereochemistry of these amine-containing compounds is often critical for their biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. 4-Methylhexan-1-amine, a chiral primary amine, presents a valuable, yet underexplored, building block for the synthesis of novel therapeutic agents. Its aliphatic, branched structure can impart desirable physicochemical properties to drug candidates, such as improved lipophilicity and metabolic stability.

These application notes provide an overview of the potential applications of (R)- and (S)-4-Methylhexan-1-amine in medicinal chemistry, along with detailed protocols for its incorporation into lead compounds and subsequent biological evaluation. While specific examples of this compound in clinical development are not extensively documented in publicly available literature, the principles and methodologies described herein are based on established practices in drug discovery for similar chiral amines.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is provided in the table below. These properties are crucial for assessing its suitability as a fragment in drug design.

| Property | Value | Source |